molecular formula C10H10BrCl2NO B14197323 4-Bromo-N-(2,4-dichlorophenyl)butanamide CAS No. 923025-04-1

4-Bromo-N-(2,4-dichlorophenyl)butanamide

Cat. No.: B14197323
CAS No.: 923025-04-1
M. Wt: 311.00 g/mol
InChI Key: KTVZPFWOIIDKPS-UHFFFAOYSA-N
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Description

4-Bromo-N-(2,4-dichlorophenyl)butanamide is a brominated and dichlorinated amide compound characterized by a butanamide backbone substituted with a bromine atom at the 4-position and a 2,4-dichlorophenyl group attached to the nitrogen atom. The compound’s structural features, including halogen-halogen interactions and hydrogen-bonding motifs, may influence its crystallinity and stability, as observed in related amides .

Properties

CAS No.

923025-04-1

Molecular Formula

C10H10BrCl2NO

Molecular Weight

311.00 g/mol

IUPAC Name

4-bromo-N-(2,4-dichlorophenyl)butanamide

InChI

InChI=1S/C10H10BrCl2NO/c11-5-1-2-10(15)14-9-4-3-7(12)6-8(9)13/h3-4,6H,1-2,5H2,(H,14,15)

InChI Key

KTVZPFWOIIDKPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2,4-dichlorophenyl)butanamide typically involves the bromination of N-(2,4-dichlorophenyl)butanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the butanamide chain .

Industrial Production Methods

it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps to ensure purity and yield optimization .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2,4-dichlorophenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butanamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

4-Bromo-N-(2,4-dichlorophenyl)butanamide has been used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2,4-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 4-Bromo-N-(2,4-dichlorophenyl)butanamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
4-Bromo-N-(2,4-dichlorophenyl)butanamide C₁₀H₉BrCl₂NO 336.01 g/mol Br (C4), 2,4-dichlorophenyl (N-attached) Likely exhibits halogen bonding; potential antimicrobial activity (inferred)
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide C₁₈H₁₉Cl₂NO₂ 352.26 g/mol Dichlorophenoxy (C4), ethylphenyl (N) Phenoxy group may enhance lipophilicity; no bioactivity data reported
2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide C₁₀H₁₁BrClNO 280.56 g/mol Br (C2), methyl (C2), chlorophenyl (N) Branched chain alters steric effects; crystallographic data available
N-(4-Bromophenyl)-4-phenylbutanamide C₁₆H₁₆BrNO 318.21 g/mol Br (C4-phenyl), phenylbutanamide Bromophenyl substitution may reduce polarity vs. dichlorophenyl analogs
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 337.13 g/mol Br (C4-benzene), nitro (C2-phenyl) Nitro group introduces electron-withdrawing effects; antifungal activity reported

Key Observations

Halogen Substitution Effects: The 2,4-dichlorophenyl group in the target compound provides two electronegative Cl atoms, which may enhance intermolecular interactions (e.g., halogen bonding) compared to monosubstituted analogs like N-(4-bromophenyl)-4-phenylbutanamide .

Functional Group Variations: Replacing the dichlorophenyl group with a phenoxy moiety (as in 4-(2,4-dichlorophenoxy)-N-(2-ethylphenyl)butanamide) introduces an oxygen atom, likely improving solubility in polar solvents . Nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) are associated with antibacterial and antifungal activities, suggesting that the target compound’s dichlorophenyl group could be optimized for similar applications .

Steric and Crystallographic Differences :

  • Branched analogs like 2-Bromo-N-(4-chlorophenyl)-2-methylpropanamide exhibit altered crystal packing due to methyl group steric effects, whereas the linear butanamide chain in the target compound may facilitate tighter molecular stacking .
  • Asymmetric unit data for 4-bromo-N-(2-nitrophenyl)benzamide reveals two distinct molecules (A and B), highlighting the impact of substituent positioning on crystallinity .

Biological Activity Trends :

  • While direct bioactivity data for the target compound is unavailable, structurally related amides demonstrate antimicrobial properties. For example, nitro-substituted analogs show antifungal activity, whereas halogenated variants (e.g., bromo/chloro) may target bacterial enzymes .

Research Implications and Limitations

  • Data Gaps: Limited experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) and bioactivity necessitate further study.
  • Structural Optimization : Comparative analysis suggests that modifying substituents (e.g., adding methoxy or nitro groups) could enhance biological efficacy or crystallinity .
  • Environmental Considerations : Brominated compounds, such as 4-bromo-N-phenylaniline, raise concerns about environmental persistence and toxicity, warranting eco-toxicological assessments for the target compound .

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